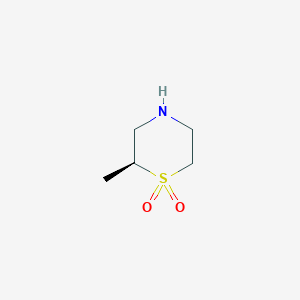

(S)-2-Methylthiomorpholine 1,1-dioxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

(2S)-2-methyl-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

SXESUMISQDGBIE-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1CNCCS1(=O)=O |

Canonical SMILES |

CC1CNCCS1(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Methylthiomorpholine 1,1 Dioxide and Enantioenriched Thiomorpholine 1,1 Dioxide Derivatives

Enantioselective Synthetic Strategies

Enantioselective synthesis provides a direct pathway to chiral molecules from prochiral or racemic precursors. For thiomorpholine (B91149) 1,1-dioxide derivatives, strategies have been developed that leverage both stoichiometric and catalytic sources of chirality to establish the desired stereocenter, typically at the C2 position adjacent to the sulfone group.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction diastereoselectively. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed, having served its purpose of inducing chirality in the substrate. sigmaaldrich.com This strategy is a powerful and well-established method for asymmetric synthesis.

The synthesis often begins with a protected thiomorpholine ring system. The N-tert-butoxycarbonyl (N-Boc) group is a common choice for protecting the nitrogen atom, which allows for controlled functionalization at other positions of the ring. A general approach involves the deprotonation of N-Boc thiomorpholine 1,1-dioxide at the C2 position using a strong base, such as n-butyllithium, to form a lithiated intermediate. This nucleophilic species can then react with an electrophile, for instance, methyl iodide, to introduce the methyl group.

To control the stereochemistry of this alkylation, a chiral auxiliary can be employed. For example, a chiral ligand can be added to the reaction to form a chiral complex with the lithium cation, thereby creating a chiral environment that influences the direction from which the electrophile attacks. While specific examples for (S)-2-Methylthiomorpholine 1,1-dioxide are not extensively detailed in the literature, this approach is analogous to well-established methods for the asymmetric alkylation of other cyclic systems where chiral lithium amide bases or chiral ligands are used to achieve high diastereoselectivity.

An alternative strategy involves introducing the chiral center prior to the formation of the sulfone. This can be achieved by starting with a chiral precursor, such as a derivative of a chiral amino alcohol. The oxidation of the sulfide (B99878) to the sulfone is a critical step. ontosight.ai This transformation is typically accomplished using strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. google.commdpi.com

When a substrate already possesses a stereocenter, the oxidation of the sulfide to the sulfone can be diastereoselective. The existing chiral center can direct the approach of the oxidizing agent to one face of the sulfur atom, leading to the preferential formation of one diastereomer. The level of diastereoselectivity is dependent on the steric and electronic influence of the nearby chiral group. For instance, attaching a bulky chiral auxiliary to the nitrogen atom can effectively block one face of the thiomorpholine ring, thereby controlling the stereochemical outcome of the oxidation. Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have proven effective in directing various asymmetric transformations and represent a potential class of auxiliaries for this purpose. scielo.org.mx

Catalytic asymmetric methods offer a more atom-economical approach to enantiopure compounds, as only a substoichiometric amount of the chiral catalyst is required to generate a large quantity of the chiral product.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for constructing stereogenic centers. consensus.app While direct application to thiomorpholine 1,1-dioxide is still an area of development, the methodology has been successfully applied to structurally related thietane (B1214591) 1,1-dioxides, which are four-membered cyclic sulfones. nih.govnih.gov This process allows for the creation of α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity from racemic starting materials. nih.govlancs.ac.uk

The reaction proceeds through the formation of linear enolate intermediates, and a key feature of this transformation is the ability of the palladium catalyst to mediate the interconversion of E/Z enolate isomers. lancs.ac.uk This ensures that both isomers can be funneled through the desired catalytic cycle, leading to a single enantiomer of the product with high enantiomeric excess (ee). nih.govlancs.ac.uk The utility of this method has been demonstrated in the synthesis of novel, enantioenriched spirocycles. nih.gov Given its success with thietane 1,1-dioxides, the extension of Pd-DAAA to six-membered thiomorpholine 1,1-dioxide systems represents a promising future direction for the synthesis of compounds like this compound.

Table 1: Representative Results for Pd-DAAA of Thietane-1,1-Dioxides This table illustrates the effectiveness of the DAAA methodology on a related class of cyclic sulfones, indicating its potential for thiomorpholine systems.

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | Racemic β-ketoester of thietane-1,1-dioxide | Pd₂(dba)₃ / (S)-tBu-PHOX | 86 | 96 | nih.gov |

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, offers a complementary approach to metal-based catalysis. thieme.de For the synthesis of enantioenriched thiomorpholine derivatives, organocatalytic strategies could be envisioned, for example, in a Michael addition reaction.

One potential route involves the conjugate addition of a nucleophile to an α,β-unsaturated thiomorpholine 1,1-dioxide derivative. A chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether or a squaramide-based catalyst, could activate the electrophile and control the facial selectivity of the nucleophilic attack, leading to an enantioenriched product. rsc.org For instance, new organocatalysts based on β-morpholine amino acids have been shown to be effective in the 1,4-addition reaction between aldehydes and nitroolefins, affording products with excellent yields and high diastereo- and enantioselectivity. nih.gov This demonstrates the potential of using catalysts with a morpholine (B109124) or thiomorpholine backbone to induce chirality. The development of an organocatalytic Michael addition to a suitable thiomorpholine-based acceptor would provide a direct and metal-free route to chiral 2-substituted thiomorpholine 1,1-dioxides.

Table 2: Organocatalyzed Michael Addition using a Morpholine-Based Catalyst This table shows the efficacy of morpholine-derived catalysts in a model reaction, suggesting their applicability for asymmetric synthesis of related heterocyclic systems.

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | d.e. (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Propanal | β-Nitrostyrene | 1 | >99 | 91 | nih.gov |

Stereoselective Oxidation of Prochiral Sulfur Precursors

A key strategy for inducing chirality in thiomorpholine 1,1-dioxide derivatives involves the stereoselective oxidation of a prochiral sulfide precursor. This approach aims to convert a pre-formed 2-substituted thiomorpholine into a single enantiomer of the corresponding sulfone. While the direct asymmetric oxidation of sulfides to sulfones is challenging, the primary focus in the literature has been on the highly controlled oxidation to chiral sulfoxides.

The asymmetric oxidation of prochiral sulfides is a well-established field, employing chiral reagents or catalysts to selectively deliver an oxygen atom to one of the lone pairs of the sulfur atom. tandfonline.comucc.ieresearchgate.net Commonly used methods include the use of chiral oxaziridines, such as Davis' reagent (2-(phenylsulfonyl)-3-phenyloxaziridine) and its derivatives, which can effectively transfer oxygen in a stereocontrolled manner. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.org Metal-based catalytic systems, often involving titanium or vanadium complexes with chiral ligands like diethyl tartrate, are also widely used for the enantioselective synthesis of sulfoxides. ucc.ieacsgcipr.org

For the synthesis of a chiral sulfone such as this compound, this would typically involve a two-step process: first, the asymmetric oxidation of 2-methylthiomorpholine (B3383184) to the corresponding chiral sulfoxide (B87167), followed by a non-stereoselective oxidation of the sulfoxide to the sulfone. The chirality is established in the first step. Further oxidation of the resulting enantioenriched sulfoxide to the sulfone can then be achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4), as the stereocenter is at the carbon atom (C2) and not the sulfur.

Another theoretical approach involves the enzymatic oxidation of the sulfur atom. Biocatalytic systems, utilizing isolated enzymes or whole-cell systems, are known to perform highly selective oxidations on sulfur-containing compounds. ucc.ie

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer efficient ways to construct the thiomorpholine 1,1-dioxide ring system, often with the potential for stereochemical control. These methods involve either the simultaneous formation of multiple bonds in a single step or the sequential modification of a common intermediate.

One-Pot Cyclization Methods

One-pot methodologies are highly valued for their efficiency, reducing the need for isolation and purification of intermediates. These methods typically involve a cascade of reactions within a single reaction vessel to rapidly construct the target heterocyclic scaffold.

A prevalent method for the synthesis of the thiomorpholine 1,1-dioxide core is the double aza-Michael addition of a primary amine to divinyl sulfone. This reaction involves the conjugate addition of the amine to both vinyl groups of the sulfone, resulting in the formation of the six-membered ring in a single step.

The reaction can be catalyzed by various acids, including Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as phosphoric acid (H₃PO₄). researchgate.net Greener catalyst systems, such as boric acid/glycerol in water, have also been developed, offering good to excellent yields. researchgate.net This method is versatile, accommodating a range of substituted anilines and primary amines. The use of chiral primary amines in this reaction can lead to the formation of enantioenriched 2-substituted or 3-substituted thiomorpholine 1,1-dioxide derivatives, establishing the stereocenter during the cyclization step.

| Amine Nucleophile | Catalyst/Conditions | Product | Yield (%) |

| 2,6-Difluoroaniline | H₃PO₄ | 4-(2,6-Difluorophenyl)thiomorpholine 1,1-dioxide | High |

| Aromatic Amines | Boric acid/glycerol, Water | 4-Arylthiomorpholine 1,1-dioxides | Good to Excellent |

| Various Anilines | AlCl₃ or H₃PO₄ | 4-Arylthiomorpholine 1,1-dioxides | N/A |

A notable one-pot method involves the indium-mediated reductive cyclization of nitroarenes with divinyl sulfones. This process begins with the reduction of the nitro group to an amine by indium metal in the presence of an acid, such as acetic acid (AcOH). The in situ generated amine then undergoes a double aza-Michael addition to the divinyl sulfone present in the reaction mixture.

This transformation is typically carried out in methanol (B129727) (MeOH) or a mixture of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and methanol at reflux. It provides an efficient route to N-arylthiomorpholine 1,1-dioxides, starting from readily available nitroarenes.

| Nitroarene | Reagents/Solvent | Reaction Time (h) | Yield (%) |

| Nitrobenzene | In, AcOH, MeOH | 3 | 85 |

| 4-Chloronitrobenzene | In, AcOH, MeOH | 3 | 82 |

| 4-Methylnitrobenzene | In, AcOH, MeOH | 3 | 88 |

| 3-Nitrotoluene | In, sat. aq. NH₄Cl, MeOH | 3 | 75 |

Multi-Step Synthesis from Precursors

Multi-step syntheses allow for the controlled construction and modification of the thiomorpholine ring. These routes often involve the initial synthesis of a thiomorpholine derivative followed by subsequent functionalization, such as oxidation of the sulfur atom.

The final step in many syntheses of thiomorpholine 1,1-dioxides is the oxidation of the sulfur atom of a pre-formed thiomorpholine ring. This is a reliable and high-yielding transformation. The choice of oxidizing agent and reaction conditions can be crucial, especially if other sensitive functional groups are present in the molecule.

m-Chloroperoxybenzoic Acid (m-CPBA) is a widely used and effective reagent for this oxidation. The stoichiometry of m-CPBA can be controlled to achieve selective oxidation. Using approximately one equivalent of m-CPBA, typically at low temperatures (e.g., 0 °C), can selectively produce the thiomorpholine 1-oxide (sulfoxide). derpharmachemica.comnih.gov To obtain the thiomorpholine 1,1-dioxide (sulfone), at least two equivalents of m-CPBA are required, and the reaction is often run at room temperature. derpharmachemica.comorganic-chemistry.orggoogle.comcommonorganicchemistry.com

Potassium Permanganate (KMnO₄) is a powerful oxidizing agent that readily converts thiomorpholines to their corresponding 1,1-dioxides. libretexts.orgresearchgate.netnitrkl.ac.in This oxidation is typically robust and goes to completion, making it less suitable for isolating the intermediate sulfoxide. The reaction conditions are often aqueous or involve a co-solvent. lookchem.com

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

| 4-Methylthiomorpholine | Oxidizing agents | N/A | 4-Methylthiomorpholine 1,1-dioxide | N/A ontosight.ai |

| Phenylbutylthioether | m-CPBA (2.0 equiv) | Dichloromethane, rt, 30 min | Phenylbutylsulfone | 81 derpharmachemica.com |

| Phenyl prenyl sulfide | m-CPBA (2.0 equiv) | 0 °C to rt | Phenyl prenyl sulfone | 91 google.com |

| Alkyl/Aryl Sulfides | KMnO₄ / MnSO₄·H₂O | Solvent-free | Corresponding Sulfones | Good |

| 26-Thiodiosgenin | m-CPBA (2.2 equiv) | -78 °C to rt | 26-Thiodiosgenin S,S-dioxide | 90 nih.gov |

Cyclization Reactions in Thiomorpholine 1,1-Dioxide Ring Formation

The construction of the thiomorpholine 1,1-dioxide core is a pivotal step in the synthesis of its derivatives. Various cyclization strategies have been developed to efficiently form this six-membered heterocyclic ring. A common and effective method involves the double conjugate addition of a primary amine to divinyl sulfone. This approach is exemplified by the synthesis of 4-substituted thiomorpholine 1,1-dioxides. For instance, the reaction of ethanolamine (B43304) with divinyl sulfone provides 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, a key intermediate for certain pharmaceutical agents.

Another widely utilized strategy for forming the unoxidized thiomorpholine ring, which can subsequently be oxidized to the 1,1-dioxide, is the intramolecular cyclization of bifunctional precursors. These reactions often involve the formation of a carbon-sulfur and a carbon-nitrogen bond in a concerted or stepwise manner. Common starting materials include diethanolamine, which can be converted to an amino-mustard species followed by cyclization with a sulfide source. Alternative routes employ precursors like 2-(2-chloroethylthio)ethylamine hydrochloride, which undergoes base-mediated cyclization. organicchemistrydata.org

A summary of common cyclization strategies for the parent thiomorpholine ring is presented below:

| Route | Starting Materials | Key Steps | Overall Yield (%) |

| 1 & 2 | Diethanolamine | Generation of amino-mustard, cyclization with sodium sulfide | Not specified |

| 3 | Ethyl mercaptoacetate, Aziridine | Formation of thiomorpholin-3-one (B1266464), LiAlH₄ reduction | Not specified |

| 4 | 2-Mercaptoethanol, Aziridine | Conversion to 2-(2-chloroethylthio)ethylamine hydrochloride, Et₃N mediated cyclization | 44-81 |

| 5 | Cysteamine (B1669678) hydrochloride, Vinyl chloride | Photochemical thiol-ene reaction, base-mediated cyclization | 54 (isolated) |

The data in this table is compiled from various reported synthetic procedures for thiomorpholine. organicchemistrydata.orgnumberanalytics.com

While these methods are well-established for the parent ring system, the enantioselective synthesis of 2-substituted derivatives like this compound requires more sophisticated approaches. This can involve the use of chiral starting materials (chiral pool synthesis) or the application of asymmetric catalysis to a cyclization reaction. For example, a strategy could involve the cyclization of a chiral amino alcohol or a chiral amino thiol with an appropriate sulfur-containing electrophile, where the stereochemistry at the 2-position is pre-determined by the chiral precursor.

Functional Group Interconversions and Derivatization

Once the thiomorpholine 1,1-dioxide scaffold is in place, functional group interconversions and derivatizations are employed to introduce further chemical diversity and to access specific target molecules. A primary transformation is the oxidation of the sulfur atom in a pre-formed thiomorpholine ring to the corresponding 1,1-dioxide. This is typically achieved using strong oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

For the synthesis of this compound, a key challenge is the stereoselective introduction of the methyl group at the C2 position. While direct synthesis of this specific molecule is not widely reported, analogous strategies from morpholine chemistry and general principles of asymmetric synthesis can be considered. One potential strategy is the asymmetric hydrogenation of a 2-methylenedehydrothiomorpholine 1,1-dioxide precursor using a chiral catalyst. This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines, achieving high enantioselectivities. nih.govrsc.org

Another hypothetical approach involves the use of chiral auxiliaries. A thiomorpholin-3-one 1,1-dioxide could be derivatized with a chiral auxiliary, followed by diastereoselective alkylation at the C2 position with a methylating agent. Subsequent removal of the auxiliary would yield the enantioenriched 2-methylthiomorpholin-3-one (B1266413) 1,1-dioxide, which could then be reduced to the desired product. The use of Evans' oxazolidinones and Oppolzer's camphorsultam are well-established chiral auxiliaries for such asymmetric alkylations of enolates. numberanalytics.com

Furthermore, stereoselective reduction of a 2-acylthiomorpholine 1,1-dioxide could be envisioned. The ketone at the 2-position could be reduced to a hydroxyl group using a chiral reducing agent, followed by deoxygenation to afford the 2-methyl derivative.

Advanced Synthetic Techniques

To address the challenges of safety, efficiency, and scalability in chemical synthesis, advanced techniques such as continuous-flow processing are being increasingly adopted.

Continuous-Flow Synthesis Approaches for Thiomorpholine 1,1-Dioxide Derivatives

Continuous-flow synthesis offers significant advantages for the production of thiomorpholine and its derivatives, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide via the reaction of ethanolamine and divinyl sulfone has been successfully demonstrated in a continuous-flow setup. This approach allowed for the safe execution of a highly exothermic reaction by providing superior heat and mass transfer, leading to a streamlined and efficient process. harvard.edu

A two-step telescoped continuous-flow process has also been developed for the synthesis of the parent thiomorpholine. organicchemistrydata.org This process involves a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization. The use of a flow reactor enables the safe handling of gaseous vinyl chloride and the efficient execution of the photochemical step. organicchemistrydata.orguwo.ca The robustness of this process was demonstrated by multi-hour runs, showcasing its potential for larger-scale production. uwo.ca

A summary of a continuous-flow process for thiomorpholine is provided below:

| Step | Reaction | Reagents | Conditions | Throughput |

| 1 | Photochemical Thiol-Ene | Cysteamine hydrochloride, Vinyl chloride, 9-Fluorenone (photocatalyst) | 4 M solution, continuous flow | 5.9 g/h (intermediate) |

| 2 | Base-mediated Cyclization | Intermediate from step 1, DIPEA | 100 °C, continuous flow | 1.8 g/h (thiomorpholine) |

This data represents a laboratory-scale continuous flow setup. organicchemistrydata.org

While these examples focus on the parent or 4-substituted thiomorpholines, the principles of continuous-flow synthesis are readily applicable to the production of enantioenriched 2-substituted derivatives like this compound. Integrating chiral catalysts into a flow system or performing diastereoselective reactions in flow could enable the safe, efficient, and scalable production of these valuable chiral building blocks.

Stereochemical Control and Properties in S 2 Methylthiomorpholine 1,1 Dioxide Chemistry

Origins of Chirality in Cyclic Sulfone Systems

Chirality in cyclic sulfone systems, such as (S)-2-Methylthiomorpholine 1,1-dioxide, originates from the three-dimensional arrangement of atoms that results in a molecule being non-superimposable on its mirror image. nih.gov The key structural feature enabling chirality in these compounds is the presence of one or more stereogenic centers. A stereogenic center is typically a carbon atom bonded to four different substituents. In the case of cyclic sulfones, the ring structure and the substitution pattern determine the presence and nature of these chiral centers.

The sulfone group (SO₂) itself is tetrahedral, but since two of the groups attached to the sulfur atom are identical (the oxygen atoms), the sulfur atom in a simple sulfone is not a stereocenter. However, the presence of the sulfone moiety within a cyclic system significantly influences the ring's conformation and the spatial orientation of its substituents. enamine.net For a compound like 2-Methylthiomorpholine (B3383184) 1,1-dioxide, the carbon atom at the C-2 position is bonded to four distinct groups: a hydrogen atom, a methyl group, the nitrogen atom of the ring (C-N bond), and a carbon atom of the ring (C-S bond as part of the C-C-S linkage). This arrangement makes the C-2 carbon a stereogenic center, giving rise to two possible enantiomers: this compound and (R)-2-Methylthiomorpholine 1,1-dioxide.

The concept of molecular asymmetry was first explored in the 19th century through the study of polarized light and crystal structures. chiralpedia.compageplace.de It was established that molecules capable of rotating plane-polarized light possessed a chiral structure. chiralpedia.com In cyclic sulfones, the constrained conformation of the ring, often adopting a chair or twist-boat conformation, fixes the substituents in specific spatial positions, leading to well-defined and stable stereoisomers. The biological and chemical properties of these enantiomers can differ significantly, making the stereoselective synthesis of a single enantiomer a critical goal in medicinal and materials chemistry. nih.gov

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The controlled synthesis of a specific stereoisomer of 2-methylthiomorpholine 1,1-dioxide requires synthetic pathways that exhibit high levels of diastereoselectivity and enantioselectivity. Enantioselectivity refers to the preferential formation of one enantiomer over the other, while diastereoselectivity involves the preferential formation of one diastereomer over others in reactions that create a new stereocenter in a molecule that already contains one.

Enantioselective synthesis of 2-substituted thiomorpholin-3-ones, which are precursors to compounds like this compound, has been achieved through stereoselective alkylation. scispace.com For instance, a chiral auxiliary can be attached to the thiomorpholine (B91149) nitrogen to direct the approach of an electrophile to one face of the molecule. Subsequent alkylation at the C-2 position proceeds with high stereoselectivity, leading to an enantiomerically pure product after the removal of the auxiliary. scispace.com

Another powerful strategy is the use of catalytic asymmetric reactions. For example, the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor, such as a β-keto sulfone, can generate the desired chiral center with high enantiomeric excess (ee). rsc.orgresearchgate.net The choice of a chiral catalyst, often a transition metal complex with a chiral ligand, is crucial for determining the stereochemical outcome. researchgate.net

The following table illustrates typical outcomes in the asymmetric synthesis of chiral cyclic sulfones, highlighting the effectiveness of different catalytic systems.

| Precursor Type | Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| β-Keto Sulfone | Asymmetric Transfer Hydrogenation | (S,S)-RuClN-(tosyl)-1,2-diphenylethylenediamine | >99:1 | >99% | rsc.org |

| Racemic β-Carbonyl Sulfone | Palladium-Catalyzed Decarboxylative Allylic Alkylation | [Pd₂(dba)₃] with Chiral Ligand | Not Applicable | up to 99% | acs.org |

| Prochiral Sulfide (B99878) | Catalytic Asymmetric Oxidation | Titanium/Salen Complex | Not Applicable | High | illinois.edu |

| Cyclobutene | Sulfa-Michael Addition | Chinchona-based Squaramide | >95:5 | High | rsc.org |

Dynamic Kinetic Resolution in Asymmetric Transformations Involving Thiomorpholine 1,1-Dioxides

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single, enantiomerically pure product with a theoretical yield of up to 100%. wikipedia.org This contrasts with traditional kinetic resolution, where the maximum yield for a single enantiomer is 50%. princeton.edumdpi.com The DKR process combines a kinetic resolution step with the in-situ racemization of the slower-reacting enantiomer. mdpi.com For this to be effective, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer. princeton.edu

In the context of thiomorpholine 1,1-dioxides and related chiral sulfones, DKR can be applied to racemic starting materials that possess a stereocenter that is prone to epimerization. wikipedia.org For instance, if the α-carbon to the sulfone group (the C-2 position in 2-methylthiomorpholine 1,1-dioxide) also bears a group that can stabilize a carbanion or facilitate proton exchange, racemization can be achieved under basic conditions.

A common application of DKR is in the asymmetric hydrogenation or transfer hydrogenation of racemic β-keto sulfones. rsc.org In this process, a chiral catalyst selectively reduces one enantiomer of the ketone faster than the other. Simultaneously, the unreacted ketone enantiomer undergoes rapid racemization (epimerization) under the reaction conditions, continuously replenishing the faster-reacting enantiomer. This allows the entire racemic starting material to be converted into a single diastereomer of the corresponding β-hydroxy sulfone with high diastereomeric and enantiomeric purity. rsc.org

The key requirements for a successful DKR process are:

Irreversible Resolution: The kinetic resolution step should be irreversible to lock in the desired stereochemistry. princeton.edu

High Selectivity: The catalyst must exhibit a high preference for one enantiomer over the other (a high E value, where E = kR/kS). princeton.edu

Efficient Racemization: The racemization of the starting material must be fast relative to the reaction rate of the slower-reacting enantiomer. princeton.eduprinceton.edu

While specific examples involving this compound itself are not prevalent in readily available literature, the principles of DKR are widely applied to structurally similar cyclic β-keto sulfones, demonstrating the feasibility of this approach for accessing enantiopure sulfone-containing heterocycles. rsc.orgresearchgate.net

The Sulfone Moiety as a Stereodirecting Group in Chemical Reactions

The sulfone group is a powerful stereodirecting group in various chemical transformations due to its significant steric bulk and strong electron-withdrawing nature. researchgate.net It can influence the stereochemical outcome of reactions at adjacent or remote positions within the molecule by controlling the conformation of the substrate and the trajectory of incoming reagents.

In asymmetric transfer hydrogenation of ketones, the sulfone group has been shown to direct the reaction by adopting a position distal to the η⁶-arene ring of the ruthenium catalyst in the transition state. researchgate.net This predictable orientation allows for the reliable prediction of the stereochemistry of the resulting alcohol product. This directing effect is strong enough to override the influence of other functional groups, providing a reliable method for synthesizing enantiomerically enriched alcohols that would otherwise be difficult to prepare. researchgate.net

The electron-withdrawing properties of the sulfone moiety acidify the α-protons, facilitating the formation of α-sulfonyl carbanions. When these carbanions are generated in a chiral environment or are part of a cyclic system with pre-existing stereocenters, subsequent reactions with electrophiles can proceed with high diastereoselectivity. The sulfone group, by virtue of its size, can block one face of the molecule, forcing the electrophile to approach from the less hindered side.

Furthermore, the sulfone group can act as a versatile functional handle. It can be readily removed after it has served its stereodirecting purpose, providing access to chiral molecules that no longer contain the sulfone moiety. researchgate.net This "traceless" auxiliary role makes the sulfone group a valuable tool in complex molecule synthesis.

Application of Chiral Templates and Auxiliaries in Sulfone Chemistry

Chiral templates and auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. This strategy is widely used in the synthesis of chiral sulfones.

Sulfonimidates as Chiral Inducing Agents

Sulfonimidates are sulfur(VI) species that possess a stereogenic tetrahedral sulfur center when appropriately substituted. rsc.org This inherent chirality makes them valuable as chiral templates and precursors in asymmetric synthesis. rsc.org Enantiopure sulfonimidates can be used to synthesize other important chiral sulfur-containing compounds, such as sulfoximines and sulfonimidamides, which have applications in medicinal chemistry. chemrxiv.orgacs.org

The synthesis of chiral sulfonimidates can be achieved through various methods, including the esterification of alcohols with racemic sulfonimidoyl chlorides followed by diastereomer separation, or more recently, through catalytic asymmetric oxidation of sulfenamides. rsc.orgnih.gov Once obtained in enantiopure form, the sulfonimidate can act as a chiral building block. The stereogenic sulfur center can direct subsequent transformations on the molecule, allowing for the controlled introduction of new stereocenters.

Chiral Sulfoxides as Stereochemical Control Elements

Chiral sulfoxides are one of the most widely used classes of chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.netrsc.org The sulfur atom in a sulfoxide (B87167) is a stable stereogenic center, and the sulfinyl group is a powerful stereocontrolling element due to the steric and electronic differences between the oxygen atom and the lone pair of electrons. illinois.edu

In the context of synthesizing molecules related to cyclic sulfones, a chiral sulfoxide can be used to control the stereochemistry of conjugate additions, aldol reactions, and other carbon-carbon bond-forming reactions. acs.org For example, the conjugate addition of a nucleophile to an α,β-unsaturated sulfoxide proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting product can then be oxidized from the sulfoxide to the sulfone, transferring the stereochemical information into the final product. The sulfone oxidation removes the chirality at the sulfur center but preserves the newly formed carbon stereocenter.

The tert-butanesulfinamide auxiliary, introduced by Ellman, is a prominent example. illinois.edunih.gov It is used extensively in the asymmetric synthesis of chiral amines. Condensation of this auxiliary with a ketone or aldehyde forms an N-sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. The sulfinyl group effectively shields one face of the C=N bond, directing the nucleophile to the opposite face. Subsequent removal of the sulfinyl group yields a chiral amine with high enantiomeric purity. nih.gov This methodology can be adapted to synthesize precursors for complex heterocyclic systems.

Chemical Reactivity and Functionalization of the S 2 Methylthiomorpholine 1,1 Dioxide Scaffold

Reactivity of the Sulfone Functional Group

The sulfone moiety in thiomorpholine (B91149) 1,1-dioxides is at a high oxidation state of sulfur and is generally resistant to further oxidation under standard conditions. However, under specific and harsh conditions, such as in microdroplets, aromatic sulfones have been observed to oxidize to sulfonic acids. nsf.govresearchgate.netnih.gov

Table 1: Common Reducing Agents for Sulfones

| Reducing Agent | Typical Conditions | Outcome |

|---|---|---|

| Sodium Amalgam | Methanol (B129727), reflux | Reductive cleavage of C-S bond |

| Samarium(II) Iodide | THF, HMPA | Reductive cleavage of C-S bond |

This table provides a general overview of common reducing agents and their typical applications in sulfone chemistry.

The sulfonyl group in (S)-2-Methylthiomorpholine 1,1-dioxide is generally a poor leaving group in nucleophilic substitution reactions. nih.gov For the sulfonyl group to act as a leaving group, it typically requires activation. For instance, the conversion of amines to sulfonamides does not readily render the amino group susceptible to displacement; however, the formation of benzenedisulfonylimides creates a suitable leaving group. nih.gov

While direct nucleophilic attack on the sulfur atom of the sulfone is not a common reaction pathway for displacement of the entire group, the sulfur atom is electrophilic and can be attacked by strong nucleophiles under certain conditions. However, reactions involving the cleavage of the C-S bond are more prevalent. For example, in the Julia olefination, a β-hydroxy sulfone undergoes reductive elimination where the sulfonyl group ultimately departs. nsf.gov

Reactivity and Transformations at the 2-Methyl Stereocenter

The presence of the strongly electron-withdrawing sulfone group significantly increases the acidity of the proton at the 2-position. This allows for the deprotonation of the C-2 carbon to form a carbanion, which can then react with various electrophiles. This reactivity provides a powerful tool for the functionalization of the this compound scaffold at the 2-position.

The stereochemistry at the 2-methyl stereocenter plays a crucial role in directing the approach of incoming electrophiles. The generation of the carbanion at C-2, followed by reaction with an electrophile, can proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the electrophile. The stereochemical outcome is often influenced by the conformational preferences of the thiomorpholine 1,1-dioxide ring and the steric hindrance posed by the methyl group.

Diastereoselective alkylation of chiral α-sulfonyl carbanions is a well-established method for the synthesis of enantioenriched sulfones. researchgate.netwilliams.edu In the case of this compound, deprotonation followed by alkylation would lead to the formation of a quaternary stereocenter at the 2-position. The stereochemical outcome of such reactions is of significant interest in asymmetric synthesis.

Regioselective and Stereoselective Functionalization of the Thiomorpholine Ring System

Functionalization of the thiomorpholine 1,1-dioxide ring can be achieved with a high degree of regioselectivity and stereoselectivity. The most reactive site for deprotonation and subsequent electrophilic attack is the carbon atom alpha to the sulfone group (the C-2 and C-6 positions). In this compound, the C-2 position is already substituted, making the C-6 position a primary target for functionalization.

The nitrogen atom of the thiomorpholine ring can also be functionalized, typically through acylation or alkylation. The nature of the substituent on the nitrogen can influence the reactivity and conformational properties of the entire ring system.

Recent advances in catalysis have enabled the enantioselective synthesis of α-difunctionalized cyclic sulfones. acs.orgnih.govnih.gov These methods often employ transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction. Such strategies could be applied to introduce further functionality onto the this compound scaffold with high stereocontrol.

Table 2: Potential Functionalization Reactions of the Thiomorpholine 1,1-Dioxide Ring

| Position | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| C-2 | Alkylation | Base (e.g., n-BuLi), Alkyl halide | 2-Alkyl-2-methylthiomorpholine 1,1-dioxide |

| C-6 | Alkylation | Base (e.g., n-BuLi), Alkyl halide | 6-Alkyl-2-methylthiomorpholine 1,1-dioxide |

| Nitrogen | Acylation | Acyl chloride, Base | N-Acyl-2-methylthiomorpholine 1,1-dioxide |

This table outlines potential synthetic transformations on the thiomorpholine 1,1-dioxide ring.

Hydrogen Bonding and Conformation in Thiomorpholine 1,1-Dioxides

The thiomorpholine 1,1-dioxide ring typically adopts a chair conformation, similar to cyclohexane. researchgate.net The substituents on the ring can occupy either axial or equatorial positions. The conformational preference of the 2-methyl group in this compound will be influenced by steric interactions. Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. researchgate.net

The sulfone group, with its two oxygen atoms, can act as a hydrogen bond acceptor. rsc.org The nitrogen atom can also participate in hydrogen bonding, either as a donor (if protonated) or as an acceptor. These hydrogen bonding interactions can play a significant role in the crystal packing of thiomorpholine 1,1-dioxide derivatives and can influence their physical properties and biological activity. researchgate.netmdpi.comuky.edursc.org

In the solid state, intermolecular hydrogen bonds can lead to the formation of well-defined supramolecular structures. The specific nature of these interactions will depend on the substitution pattern of the thiomorpholine 1,1-dioxide ring and the presence of other functional groups in the molecule.

Applications of S 2 Methylthiomorpholine 1,1 Dioxide and Its Chiral Derivatives in Complex Molecule Synthesis

Utility as Chiral Building Blocks in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. The use of such synthons, often derived from the "chiral pool" of naturally occurring molecules like amino acids or monosaccharides, is a cornerstone of modern asymmetric synthesis. mdpi.commdpi.com Chiral N-heterocycles, including substituted morpholines and thiomorpholines, are particularly significant structural motifs found in a vast number of pharmaceutical candidates and bioactive compounds. nih.govsemanticscholar.org

(S)-2-Methylthiomorpholine 1,1-dioxide and its analogs are members of this important class of molecules. Their utility stems from the pre-defined stereocenter at the C-2 position, which can be used to induce chirality in subsequent synthetic steps, thereby avoiding the need for challenging enantioselective reactions or chiral separations later in the sequence. The development of catalytic asymmetric methods, such as the asymmetric hydrogenation of dehydromorpholines, has provided efficient routes to various 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee), highlighting the accessibility and importance of this class of chiral building blocks. nih.govsemanticscholar.orgresearchgate.netrsc.org

The synthesis of complex, enantioenriched heterocyclic frameworks is a primary objective in the development of new therapeutic agents. Chiral 2-substituted thiomorpholines serve as versatile precursors for accessing more elaborate molecular architectures. Their functional groups—the secondary amine, the sulfone, and the chiral center—offer multiple points for synthetic elaboration.

For instance, the amine functionality can be readily alkylated or acylated to append various side chains or to build larger ring systems. Synthetic strategies often begin with readily available chiral amino alcohols to construct the core morpholine (B109124) or thiomorpholine (B91149) ring. researchgate.netnih.gov An intramolecular oxa-Michael reaction, for example, can be used to form 2,5-disubstituted morpholines from a chiral amino alcohol precursor, demonstrating how the initial stereocenter directs the formation of subsequent stereocenters. nih.gov The resulting chiral products can then be transformed into key intermediates required for the preparation of valuable drug candidates. nih.govsemanticscholar.org

The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in active pharmaceutical ingredients (APIs) targeting a range of biological receptors. jchemrev.comresearchgate.net Derivatives of thiomorpholine have been investigated for a wide spectrum of biological activities, including antimalarial, antioxidant, hypolipidemic, and antitubercular properties. jchemrev.comchemrxiv.orgnih.gov

| Class of Biologically Active Molecule | Role of Thiomorpholine/Morpholine Scaffold | Example Compound Class/Drug |

|---|---|---|

| Antibiotics (Oxazolidinones) | Core structural component influencing solubility and activity. | Sutezolid |

| Kinase Inhibitors | Can serve as a hinge-binding motif or solvent-exposed moiety. | EGF Receptor Protein Kinase Inhibitors |

| Antiviral Agents | Incorporated into larger heterocyclic systems to modulate activity. | Imidazo[2,1-b]thiazole derivatives |

| Antimalarial Agents | Key pharmacophoric element in various compound series. | Aminoquinoline-thiophene conjugates |

The oxazolidinone class of antibiotics is critical for treating infections caused by multidrug-resistant bacteria. A prominent example that underscores the importance of the thiomorpholine scaffold is the investigational drug Sutezolid. Sutezolid is an oxazolidinone antibiotic, currently in clinical trials for tuberculosis, which features a thiomorpholine ring. chemrxiv.org It is a direct analog of Linezolid, where the morpholine ring is replaced by a thiomorpholine ring. This structural modification highlights the role of the thiomorpholine moiety in modulating the pharmacokinetic and pharmacodynamic properties of this important class of drugs. The synthesis of such molecules relies on the availability of the core heterocyclic building blocks, and a scalable route to thiomorpholine itself has been identified as a key goal for making these drugs more accessible. chemrxiv.org The general synthesis of chiral oxazolidinones often proceeds from chiral β-amino alcohols, which are structurally related precursors to chiral thiomorpholines. illinois.edusioc-journal.cnresearchgate.net

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. The thiomorpholine 1,1-dioxide scaffold has been identified as a relevant component in the design of such inhibitors. For example, the parent compound is associated with the inhibition of Tyrosine/EGF Receptor Protein Kinases. ambeed.com The morpholine group is a well-established component of many kinase inhibitors, where its oxygen atom often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. The thiomorpholine and its 1,1-dioxide analog offer alternative geometries and electronic properties that can be exploited by medicinal chemists to achieve desired potency and selectivity. The design of multitargeting kinase inhibitors has also incorporated related sulfur-containing heterocycles like thiophene, further indicating the value of sulfur atoms in the pharmacophore design for this target class. nih.gov

The development of novel antiviral agents is a continuous effort to combat viral diseases. Heterocyclic chemistry plays a central role in this field, with various scaffolds being explored for their ability to interfere with viral replication cycles. While less prominent than in other therapeutic areas, derivatives containing the thiomorpholine moiety have been synthesized and evaluated for antiviral activity. For example, certain imidazo[2,1-b]thiazole derivatives coupled with thiomorpholine have been investigated for their efficacy against the influenza virus. The incorporation of fluorine atoms or trifluoromethyl groups into heterocyclic systems is another common strategy to enhance antiviral potency, and combining such strategies with the thiomorpholine scaffold represents a potential avenue for future research. mdpi.com

Malaria remains a significant global health threat, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. The thiomorpholine scaffold has been explicitly identified as a valuable structural motif in the search for new antimalarials. jchemrev.comresearchgate.net Reviews on the biological activities of thiomorpholine derivatives consistently list antimalarial activity as a key therapeutic application. jchemrev.comchemrxiv.org Research in this area has included the synthesis of compounds where the thiomorpholine ring is coupled with other known antimalarial pharmacophores, such as the aminoquinoline core. Related sulfur-containing heterocycles, including benzothiophenes and thiophenes, have also been successfully used as partners for aminoquinolines, yielding compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Intermediate in the Synthesis of Biologically Relevant Molecules

Synthesis of Anti-inflammatory Agents

The thiomorpholine moiety has been successfully utilized to modify existing non-steroidal anti-inflammatory drugs (NSAIDs) to generate novel agents with potentially improved activity and safety profiles. nih.govnih.gov A key strategy involves the derivatization of the carboxylic acid group of NSAIDs, which is often associated with gastrointestinal side effects. nih.gov Researchers have synthesized novel amides by coupling the carboxyl group of NSAIDs like ibuprofen and indomethacin with thiomorpholine. nih.gov

This modification serves to mask the free carboxylic acid while creating a new chemical entity. These thiomorpholine amide derivatives have been shown to preserve or even augment the anti-inflammatory activity of the parent drugs in in vivo models of acute inflammation. nih.gov For example, the indomethacin-thiomorpholine amide proved to be a highly potent compound in studies on hyperlipidemic rats, where it significantly reduced inflammation. nih.gov This approach highlights the role of the thiomorpholine scaffold as a valuable component in the design of next-generation anti-inflammatory agents. jchemrev.comresearchgate.net

Role in Cathepsin S Inhibitor Synthesis

Cathepsin S is a cysteine protease involved in antigen presentation and has become an attractive target for the treatment of autoimmune and inflammatory diseases. nih.govnih.gov The development of potent and selective inhibitors of Cathepsin S is an active area of research. nih.gov While a wide variety of chemical scaffolds have been explored to achieve selective inhibition, the specific use of this compound in the synthesis of Cathepsin S inhibitors is not extensively documented in peer-reviewed literature. However, the thiomorpholine scaffold is recognized for its broad utility in creating bioactive molecules, suggesting its potential as a building block for this class of inhibitors. jchemrev.comresearchgate.net The development of selective inhibitors often relies on optimizing interactions with specific pockets (S1, S2, S3) of the enzyme's active site, a goal where the defined stereochemistry and structural rigidity of scaffolds like chiral thiomorpholine dioxides could be advantageous. nih.gov

Modification of Established Scaffold Classes (e.g., Linezolid Derivatives)

The modification of the antibiotic Linezolid is a prominent example of the application of the thiomorpholine 1,1-dioxide scaffold. Linezolid, an oxazolidinone antibiotic, features a morpholine ring. Sutezolid, a second-generation analogue, incorporates a thiomorpholine 1,1-dioxide ring in its place, a change that contributes to its improved therapeutic potential against multidrug-resistant tuberculosis. acs.org

Structure-activity relationship (SAR) studies on this class of compounds have explored various modifications to the core Linezolid structure. Replacing the morpholine ring with thiomorpholine S-oxide or S,S-dioxide has been investigated to create new antibacterial agents. jchemrev.com These modifications influence the compound's potency and spectrum of activity. The resulting analogues have been tested against a range of Gram-positive bacteria, demonstrating that the thiomorpholine 1,1-dioxide moiety is a viable and potentially advantageous substitute for the original morpholine ring. jchemrev.com

Structure-Activity Relationship (SAR) Studies on Thiomorpholine 1,1-Dioxide Analogues

SAR studies on oxazolidinone antibiotics that incorporate the thiomorpholine 1,1-dioxide moiety have provided valuable insights for designing more potent drugs. Research on Linezolid analogues has shown that modifications at the C-5 position of the oxazolidinone ring are critical for antibacterial activity. ukhsa.gov.ukkcl.ac.uk

Studies focusing on the C-5 acylaminomethyl moiety found that only smaller, non-polar fragments are well-tolerated at this position. kcl.ac.uk The introduction of larger or more polar groups generally leads to a decrease in activity compared to Linezolid. kcl.ac.uk Furthermore, converting the C-5 amide functionality to a thioamide or thiocarbamate has, in some cases, resulted in compounds with enhanced potency, indicating that the sulfur atom can contribute favorably to target binding. nih.gov

| Modification on Linezolid Scaffold | General SAR Finding | Impact on Activity | Reference |

|---|---|---|---|

| Replacement of Morpholine with Thiomorpholine S,S-Dioxide | Creates second-generation analogues like Sutezolid. | Potentially improved therapeutic profile. | acs.org |

| Large/Polar Substituents at C-5 Position | The C-5 position is sterically sensitive. | Leads to a decrease or loss of activity. | ukhsa.gov.ukkcl.ac.uk |

| Small, Non-Polar Fragments at C-5 Position | Small fragments are tolerated at this position. | Activity is retained. | kcl.ac.uk |

| Conversion of Amide to Thioamide/Thiocarbamate | Thio-functional groups can enhance binding. | Generally more potent than corresponding amides. | nih.gov |

Correlation of Stereochemistry with In Vitro Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the molecule's ability to bind to its biological target. nih.govmhmedical.com In the context of thiomorpholine 1,1-dioxide analogues, particularly those based on the oxazolidinone scaffold like Linezolid derivatives, the stereochemistry is critical.

The antibacterial activity of this class of antibiotics is almost exclusively associated with the (S)-configuration at the C-5 position of the oxazolidinone ring. ukhsa.gov.uk This specific stereoisomer is referred to as the eutomer, meaning it is the more active of the two enantiomers. ukhsa.gov.uk Any deviation from this S-configuration leads to a dramatic loss of antibacterial activity. Therefore, when this compound or related chiral moieties are incorporated into such scaffolds, maintaining the correct stereochemistry of the core structure is paramount for preserving biological function.

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units with known biological activity) into a single molecule. nih.gov The resulting hybrid is designed to interact with multiple targets or to have a synergistic effect, potentially leading to improved efficacy, a better safety profile, or a reduced likelihood of drug resistance. nih.gov

The thiomorpholine scaffold is an attractive candidate for inclusion in hybrid drug design due to the wide array of biological activities associated with its derivatives, including anti-inflammatory, antibacterial, and anticancer properties. jchemrev.comresearchgate.netresearchgate.net A hybrid molecule could be designed by linking the this compound moiety to another pharmacophore, such as a kinase inhibitor or an anti-proliferative agent, to create a novel bifunctional compound. This approach allows medicinal chemists to combine the favorable pharmacokinetic properties of the thiomorpholine ring with the specific activity of another bioactive agent. researchgate.net

Synthesis of Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and highly efficient method for synthesizing complex molecules, including hybrid drugs. nih.govtaylorfrancis.com This reaction forms a stable 1,2,3-triazole ring that serves as a linker, covalently connecting two different molecular fragments. nih.gov The reaction is known for its high yield, reliability, and tolerance of a wide range of functional groups. taylorfrancis.com

To synthesize a thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid, a derivative of thiomorpholine 1,1-dioxide functionalized with either a terminal alkyne or an azide group is required. This functionalized scaffold can then be "clicked" with a second molecule containing the complementary reactive partner (an azide or alkyne, respectively). For instance, an azide-functionalized thiomorpholine 1,1-dioxide could be reacted with an alkyne-containing pharmacophore in the presence of a copper(I) catalyst to yield the desired triazole-linked hybrid molecule. nih.gov This synthetic strategy provides a straightforward and modular approach to creating novel hybrid compounds for biological screening. semanticscholar.org

Future Directions in this compound Chemistry: An Emerging Research Perspective

The chiral heterocyclic scaffold, this compound, is poised at the forefront of innovative chemical research. Its unique stereochemistry and the presence of a sulfone moiety offer a rich landscape for exploration in asymmetric synthesis, medicinal chemistry, and materials science. This article delineates the future directions and emerging research perspectives for this compound, focusing on novel synthetic methodologies, advanced analytical techniques, expanded applications, and the development of sustainable chemical processes.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Methylthiomorpholine 1,1-dioxide, and what critical parameters influence yield and enantiomeric purity?

- Methodological Answer : The synthesis of this compound typically involves oxidation of thiomorpholine derivatives. A validated approach includes:

- Step 1 : Catalytic oxidation of the thiomorpholine precursor using tungsten trioxide (WO₃·H₂O) and hydrogen peroxide (H₂O₂) under alkaline conditions (pH ~11.5) to form the sulfone group .

- Step 2 : Enantioselective introduction of the methyl group via asymmetric alkylation or resolution techniques, ensuring chirality at the 2-position.

Critical parameters include: - Temperature : Controlled cooling (0–10°C) during oxidation minimizes side reactions .

- Catalyst Purity : Residual impurities in WO₃ can alter reaction kinetics.

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- Chiral HPLC : Pair with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm optical purity .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal protons) and NOE effects to assign the (S)-configuration. For example, distinct splitting patterns in the methyl group region (δ 1.2–1.5 ppm) can indicate stereochemical environment .

- X-ray Crystallography : Resolve the crystal structure to unambiguously determine spatial arrangement, particularly for novel derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization behavior of thiomorpholine 1,1-dioxide derivatives under basic conditions?

- Methodological Answer : Isomerization in sulfones like thiomorpholine 1,1-dioxides often involves base-induced ring-opening and re-closure. For example:

- Pathway : Under strong bases (e.g., NaOH), the sulfone group undergoes nucleophilic attack, leading to a transient thiolate intermediate that reconfigures into a thermodynamically stable isomer .

- Kinetic Control : Lower temperatures favor the 2,5-dihydrothiophene 1,1-dioxide isomer, while higher temperatures shift equilibrium toward the 2,3-isomer due to entropy effects .

- Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies to validate proposed mechanisms .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : High-polarity solvents (e.g., DMF) stabilize charged intermediates, accelerating SN2 pathways. Conversely, low-polarity solvents (e.g., toluene) favor SN1 mechanisms by stabilizing carbocation intermediates .

- Temperature Dependence : Arrhenius plots can quantify activation energy (Ea). For example, chlorination reactions with Cl₂ in CCl₄ show a 2.5-fold rate increase at 40°C vs. 25°C .

- Kinetic Isotope Effects (KIE) : Deuterated solvents (e.g., D₂O) help identify rate-limiting steps by altering hydrogen-bonding networks .

Q. Resolving discrepancies in reported catalytic activities of thiomorpholine derivatives in asymmetric synthesis—what methodological approaches can reconcile these differences?

- Methodological Answer :

- Systematic Variability Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, trace moisture in THF can deactivate Lewis acid catalysts .

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates or catalyst degradation .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple sources, isolating variables like enantiomeric excess (ee) and yield .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.